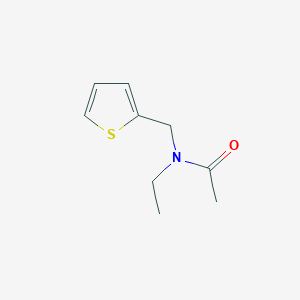
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that is used in scientific studies to investigate its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters play a key role in regulating attention and focus, which may explain the cognitive enhancing effects of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve attention and focus. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its ability to improve cognitive performance in animal models. This makes it a useful tool for investigating the neural mechanisms underlying cognitive processes. However, one limitation of using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments is the potential for unwanted side effects, such as increased heart rate and blood pressure. Researchers must take precautions to ensure the safety of their subjects when using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in experiments.
Zukünftige Richtungen
There are many potential future directions for research on (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone and its effects on the brain. Finally, more research is needed to determine the long-term effects of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone use on cognitive function and overall health.
Conclusion
In conclusion, (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is a synthetic compound that is commonly used in scientific studies to investigate its potential applications in various fields. It has been shown to improve cognitive performance in animal models and may have potential applications in the treatment of ADHD and narcolepsy. Further research is needed to fully understand the mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone and its effects on the brain and body.
Synthesemethoden
The synthesis of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone involves the reaction of piperidine with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone. The purity of the compound can be increased by recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is commonly used in scientific studies to investigate its potential applications in various fields. It has been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-4-3-7-16(9-10)14(17)11-5-6-13(18-2)12(15)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPRELBIZESGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
